4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide
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Overview
Description
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide group attached to a naphthalene ring, with a butyl and methyl-substituted sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of butylamine and methylamine with a sulfonyl chloride to form the N-butyl-N-methylsulfonamide intermediate.
Coupling with Naphthalene Derivative: The intermediate is then coupled with a naphthalene derivative, such as 2-naphthylamine, under appropriate conditions to form the desired product.
Final Coupling with Benzamide: The final step involves the coupling of the naphthalene-sulfonamide intermediate with a benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological research to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(N-butyl-N-methylsulfamoyl)-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of a naphthalene ring.
4-(N-ethyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide is unique due to the combination of its butyl and methyl-substituted sulfonamide group with a naphthalene ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-naphthalen-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-4-15-24(2)28(26,27)21-13-10-18(11-14-21)22(25)23-20-12-9-17-7-5-6-8-19(17)16-20/h5-14,16H,3-4,15H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINKJKZJYKUIJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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